Enhanced Lipophilicity Drives Superior Membrane Permeability vs. Non-CF3 Analog
The target compound exhibits a computed partition coefficient (XLogP3-AA) of 2.2, which is substantially higher than the XLogP3-AA of 0.5 for the non-trifluoromethyl analog 3-phenyl-1H-pyrazole-4-carbaldehyde [1][2]. This quantified 1.7 log unit increase translates to approximately 50-fold greater lipophilicity, a key determinant of passive membrane permeability [3]. In contrast, the more polar analog lacking the CF3 group would demonstrate reduced cellular uptake, potentially confounding in vitro efficacy results and complicating SAR interpretation.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 3-phenyl-1H-pyrazole-4-carbaldehyde (XLogP3-AA = 0.5) |
| Quantified Difference | Δ = +1.7 log units (~50-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Procurement of the CF3-substituted compound is essential for studies where passive diffusion or target engagement is dependent on adequate membrane partitioning.
- [1] PubChem. XLogP3-AA value for 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (CID: 2781846). View Source
- [2] PubChem. XLogP3-AA value for 3-phenyl-1H-pyrazole-4-carbaldehyde (CID: 12434189). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
